1-(2-Methoxydibenzo[b,d]furan-3-yl)-3-(3-methoxypropyl)thiourea
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Overview
Description
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N’-(3-METHOXYPROPYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N’-(3-METHOXYPROPYL)THIOUREA typically involves the reaction of 2-methoxydibenzofuran-3-amine with 3-methoxypropyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N’-(3-METHOXYPROPYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N’-(3-METHOXYPROPYL)THIOUREA would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylthiourea: Known for its use in rubber vulcanization.
N,N’-Diethylthiourea: Used as a corrosion inhibitor.
N,N’-Dimethylthiourea: Investigated for its antioxidant properties.
Uniqueness
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-N’-(3-METHOXYPROPYL)THIOUREA is unique due to the presence of the dibenzofuran moiety, which imparts specific electronic and steric properties. This structural feature might enhance its reactivity and interaction with biological targets compared to other thioureas.
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(2-methoxydibenzofuran-3-yl)-3-(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C18H20N2O3S/c1-21-9-5-8-19-18(24)20-14-11-16-13(10-17(14)22-2)12-6-3-4-7-15(12)23-16/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H2,19,20,24) |
InChI Key |
JHOLIIJXPKFTSJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=S)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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